molecular formula C8H7BrO2 B2776500 4-Bromo-2-hydroxy-3-methylbenzaldehyde CAS No. 52045-24-6

4-Bromo-2-hydroxy-3-methylbenzaldehyde

Cat. No.: B2776500
CAS No.: 52045-24-6
M. Wt: 215.046
InChI Key: GAWIABCPLBYYMX-UHFFFAOYSA-N
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Description

4-Bromo-2-hydroxy-3-methylbenzaldehyde is an organic compound with the molecular formula C8H7BrO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom, a hydroxyl group, and a methyl group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-2-hydroxy-3-methylbenzaldehyde can be synthesized through the bromination of 2-hydroxy-3-methylbenzaldehyde. The reaction typically involves the use of bromine or a brominating agent in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-hydroxy-3-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Bromo-2-hydroxy-3-methylbenzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various chemical reactions, facilitating the formation of covalent bonds with nucleophiles. This reactivity is primarily due to the presence of the aldehyde group and the bromine atom, which enhance the compound’s electrophilic nature .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-2-hydroxy-3-methylbenzaldehyde is unique due to the specific combination of substituents on the benzene ring, which imparts distinct chemical properties and reactivity. The presence of both the bromine atom and the hydroxyl group allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

4-bromo-2-hydroxy-3-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c1-5-7(9)3-2-6(4-10)8(5)11/h2-4,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAWIABCPLBYYMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1O)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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